(1R,3aR,7aR)-1-((S)-1-hydroxypropan-2-yl)-7a-Methyloctahydro-1H-inden-4-ol (1R,3aR,7aR)-1-((S)-1-hydroxypropan-2-yl)-7a-Methyloctahydro-1H-inden-4-ol
Brand Name: Vulcanchem
CAS No.: 185997-26-6
VCID: VC0174983
InChI: InChI=1S/C13H24O2/c1-9(8-14)10-5-6-11-12(15)4-3-7-13(10,11)2/h9-12,14-15H,3-8H2,1-2H3/t9-,10-,11+,12?,13-/m1/s1
SMILES: CC(CO)C1CCC2C1(CCCC2O)C
Molecular Formula: C13H24O2
Molecular Weight: 212.33 g/mol

(1R,3aR,7aR)-1-((S)-1-hydroxypropan-2-yl)-7a-Methyloctahydro-1H-inden-4-ol

CAS No.: 185997-26-6

Main Products

VCID: VC0174983

Molecular Formula: C13H24O2

Molecular Weight: 212.33 g/mol

(1R,3aR,7aR)-1-((S)-1-hydroxypropan-2-yl)-7a-Methyloctahydro-1H-inden-4-ol - 185997-26-6

CAS No. 185997-26-6
Product Name (1R,3aR,7aR)-1-((S)-1-hydroxypropan-2-yl)-7a-Methyloctahydro-1H-inden-4-ol
Molecular Formula C13H24O2
Molecular Weight 212.33 g/mol
IUPAC Name (1R,3aR,7aR)-1-[(2S)-1-hydroxypropan-2-yl]-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-4-ol
Standard InChI InChI=1S/C13H24O2/c1-9(8-14)10-5-6-11-12(15)4-3-7-13(10,11)2/h9-12,14-15H,3-8H2,1-2H3/t9-,10-,11+,12?,13-/m1/s1
Standard InChIKey FUBPRYXDIHQLGH-OCIKQUFWSA-N
Isomeric SMILES C[C@H](CO)[C@H]1CC[C@@H]2[C@@]1(CCCC2O)C
SMILES CC(CO)C1CCC2C1(CCCC2O)C
Canonical SMILES CC(CO)C1CCC2C1(CCCC2O)C
Synonyms (1R,3aR,7aR)-1-((S)-1-hydroxypropan-2-yl)-7a-Methyloctahydro-1H-inden-4-ol
PubChem Compound 12020542
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator